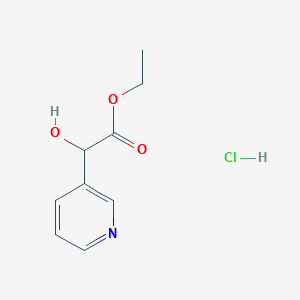Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
CAS No.: 1269151-93-0
Cat. No.: VC3375593
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1269151-93-0 |
|---|---|
| Molecular Formula | C9H12ClNO3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | ethyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-4-3-5-10-6-7;/h3-6,8,11H,2H2,1H3;1H |
| Standard InChI Key | YXYOSKWPMUPSRO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CN=CC=C1)O.Cl |
| Canonical SMILES | CCOC(=O)C(C1=CN=CC=C1)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is the hydrochloride salt of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS No. 17604-75-0). The parent compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The hydrochloride salt formation occurs at the pyridine nitrogen, increasing the molecular weight and altering the physical properties of the compound. The parent compound features a pyridine ring with a hydroxylated acetate group at position 3, creating a molecule with both aromatic and ester functionalities. This structural arrangement contributes to the compound's chemical behavior and potential biological activities.
Physical and Chemical Characteristics
The physical state of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is typically a solid at room temperature. When converted to the hydrochloride salt, the compound generally exhibits increased water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical applications. The compound contains multiple functional groups including a pyridine ring, a hydroxyl group, and an ester moiety, all of which contribute to its reactivity profile and potential for chemical modifications.
Structural Features
The structure of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be characterized by:
-
A pyridine ring with substitution at position 3
-
A secondary alcohol (hydroxyl) group
-
An ethyl ester group
-
In the hydrochloride form, a protonated pyridine nitrogen
These structural elements create a molecule with multiple reaction sites and functional groups that can participate in various chemical transformations. The presence of the hydrochloride salt affects the electronic distribution within the molecule, potentially altering its reactivity patterns compared to the free base.
Synthetic Approaches
Esterification Methods
The parent compound ethyl 2-hydroxy-2-(pyridin-3-yl)acetate could be synthesized through esterification of the corresponding carboxylic acid. This approach is exemplified in the literature for related compounds, as seen in the synthesis of ethyl nicotinate from nicotinic acid: "ethanol (50 mL) and nicotinic acid (2.0 g, 16.24 mmol) was added in a 100 mL round bottomed flask. To this, a catalytic amount of concentrated H₂SO₄ was added at room temperature and was heated under reflux with continuous stirring for 8 h at 85 °C" . After completion, "ethanol was distilled off under reduced pressure and the residue was dissolved in water and then extracted twice with ethyl acetate" . Similar procedures could be adapted for the synthesis of our target compound.
Oxidation and Modification Strategies
Alternative synthetic routes might involve the oxidation of appropriate precursors. For instance, the literature describes the oxidation of ethyl nicotinate using m-CPBA: "A solution of ethyl nicotinate (2.0 g, 14.6 mmol) in DCM (150 mL) was added m-CPBA (6.5 g, 29.2 mmol) at 0 °C" . This approach generates pyridine N-oxides, which can undergo further transformations. Adaptation of such methodologies could potentially provide pathways to ethyl 2-hydroxy-2-(pyridin-3-yl)acetate through appropriate functional group manipulations.
Salt Formation
The conversion to the hydrochloride salt would typically involve treatment of the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt. This step enhances water solubility and can improve stability for certain applications. The exact conditions for salt formation would depend on the scale of synthesis and the desired purity of the final product.
Structural Comparison with Related Compounds
Relationship to Ethyl 2-(3-hydroxypyridin-2-yl)acetate
It is important to distinguish ethyl 2-hydroxy-2-(pyridin-3-yl)acetate from the structurally similar compound ethyl 2-(3-hydroxypyridin-2-yl)acetate (CAS No. 2584-12-5) . Despite the similar molecular formula (C₉H₁₁NO₃) and molecular weight (181.19 g/mol), these compounds differ in the position of functional groups. The latter features a hydroxyl group on the pyridine ring at position 3 and an acetate moiety at position 2, whereas our target compound has a hydroxylated acetate group attached to position 3 of the pyridine ring. This structural difference significantly impacts their chemical behavior and potential biological activities.
Comparison Table of Related Pyridine Derivatives
Table 1 below compares the key structural features and properties of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride with related compounds:
*Calculated value
This comparison highlights the subtle structural differences between these related compounds, which can significantly impact their chemical reactivity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume